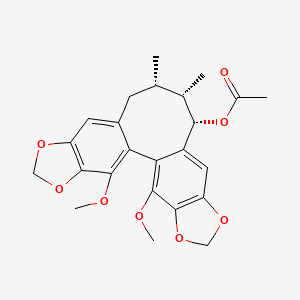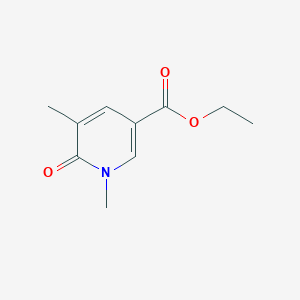
Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate , is a chemical compound with the molecular formula C13H19NO4. It was initially discovered in the former Soviet Union and was initially used as an antioxidant for vegetable and animal oils to prevent rancidity. Later, its role expanded to promoting growth in livestock and poultry .
Métodos De Preparación
Synthetic Routes: The synthesis of Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves esterification and cyclization reactions. Here’s a common synthetic route:
Esterification: Diethyl malonate reacts with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine in the presence of a base (such as sodium ethoxide) to form the desired ester.
Cyclization: The ester undergoes cyclization under acidic conditions, leading to the formation of the dihydropyridine ring.
Industrial Production: While the industrial production methods may vary, the above synthetic route serves as a basis for large-scale production.
Análisis De Reacciones Químicas
Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate participates in various chemical reactions:
Oxidation: It can be oxidized to the corresponding pyridine carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding dihydropyridine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Sodium ethoxide, acids (for cyclization), reducing agents (such as lithium aluminum hydride), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate finds applications in:
Healthcare: It has been explored for cardiovascular disease prevention and as a hepatoprotective agent against fatty liver and toxic hepatitis.
Animal Growth Promotion: It enhances growth in livestock and poultry.
Mecanismo De Acción
The compound’s mechanism involves:
Antioxidant Activity: It stabilizes cell membranes by enhancing the activity of phosphofructokinase and protecting against oxidative damage.
Endocrine Regulation: It modulates hormone levels (T3, T4, FSH, LH), impacting growth and reproductive performance.
Comparación Con Compuestos Similares
Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate stands out due to its dual antioxidant and growth-promoting properties. Similar compounds include other dihydropyridines like Nifedipine and Amlodipine .
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
ethyl 1,5-dimethyl-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-7(2)9(12)11(3)6-8/h5-6H,4H2,1-3H3 |
Clave InChI |
FBIBYMGNLRJCRP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C(=O)C(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


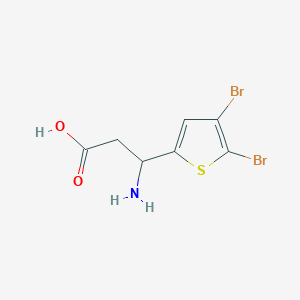
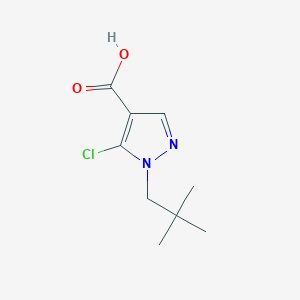
![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)
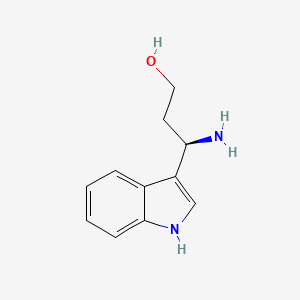
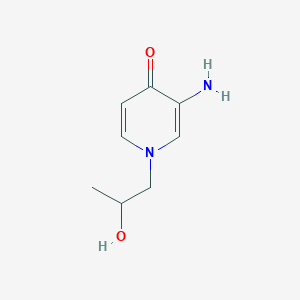
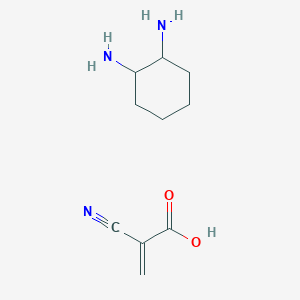
![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)
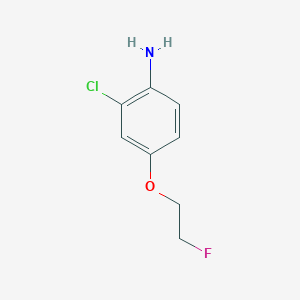
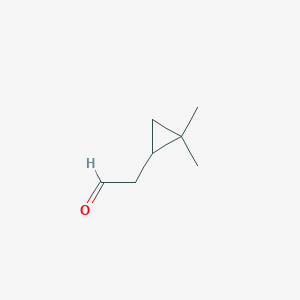
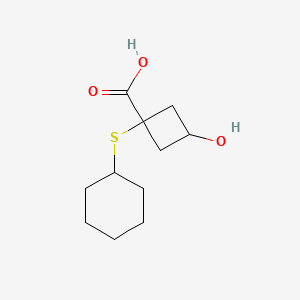
![6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine](/img/structure/B13075254.png)
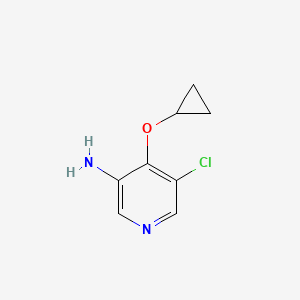
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)
